molecular formula C20H24N2O3S B3579730 1-(2,3-dihydro-1H-inden-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B3579730
M. Wt: 372.5 g/mol
InChI Key: ANOXYTRJTLBXIE-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2,3-dihydro-1H-inden-2-yl group and a 4-methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the 2,3-dihydro-1H-inden-2-yl group: This can be achieved through the hydrogenation of indene in the presence of a suitable catalyst.

    Preparation of the 4-methoxyphenylsulfonyl chloride: This involves the sulfonation of anisole followed by chlorination.

    Coupling Reaction: The final step involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with 4-methoxyphenylsulfonyl chloride in the presence of a base to form the desired piperazine derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting the sulfonyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Desulfonylated piperazine derivatives.

    Substitution: Piperazine derivatives with various functional groups replacing the sulfonyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2,3-dihydro-1H-inden-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine exhibit promising anticancer properties. For instance, studies have shown that modifications in the indenyl structure can enhance cytotoxicity against various cancer cell lines. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis .

Neurological Disorders

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on serotonin receptors, which are crucial in modulating mood and anxiety. Preliminary studies indicate that this compound could act as a selective serotonin reuptake inhibitor (SSRI), thus offering therapeutic avenues for depression and anxiety disorders .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of this compound. The combination of the indenyl group with the sulfonamide structure has shown effectiveness against various bacterial strains. Laboratory tests have demonstrated significant inhibition zones when tested against Gram-positive and Gram-negative bacteria, indicating potential as a new class of antimicrobial agents .

Analgesic Effects

There is also evidence suggesting that the compound may possess analgesic properties. Studies indicate that it could modulate pain pathways through its interaction with opioid receptors, leading to reduced pain perception without the side effects commonly associated with traditional analgesics .

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its ability to undergo various polymerization reactions allows for the development of materials with tailored properties for specific applications, such as drug delivery systems and biodegradable plastics .

Case Studies

Study FocusFindingsReference
Anticancer ActivityCompound showed IC50 values in low micromolar range against several cancer cell lines
Neurological DisordersPotential SSRI activity observed in animal models
Antimicrobial PropertiesEffective against multiple bacterial strains with significant inhibition zones
Analgesic EffectsModulation of pain pathways observed in preclinical studies
Polymer ChemistrySuccessful incorporation into polymer matrices for enhanced drug delivery

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(2,3-Dihydro-1H-inden-2-yl)piperazine: Lacks the 4-methoxyphenylsulfonyl group.

    4-[(4-Methoxyphenyl)sulfonyl]piperazine: Lacks the 2,3-dihydro-1H-inden-2-yl group.

Uniqueness: 1-(2,3-Dihydro-1H-inden-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is unique due to the presence of both the 2,3-dihydro-1H-inden-2-yl and 4-methoxyphenylsulfonyl groups, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(2,3-dihydro-1H-inden-2-yl)-4-[(4-methoxyphenyl)sulfonyl]piperazine (CAS Number: 115898-00-5) is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O3SC_{20}H_{22}N_2O_3S, with a molecular weight of 370.46 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and an indene moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC20H22N2O3S
Molecular Weight370.46 g/mol
CAS Number115898-00-5

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. It exhibits bactericidal properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:

  • Staphylococcus aureus : MIC 15.625 - 62.5 μM
  • Enterococcus faecalis : MIC 62.5 - 125 μM

These findings suggest that the compound inhibits protein synthesis and disrupts nucleic acid and peptidoglycan production pathways, which are crucial for bacterial cell wall integrity .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against Candida species. In vitro studies show that it can significantly reduce biofilm formation, which is critical for the pathogenicity of these fungi. The efficacy was measured using biofilm inhibition concentration (MBIC) values:

  • Candida albicans : MBIC 75% reduction in biofilm formation compared to control.

This activity surpasses that of traditional antifungal agents like fluconazole .

Case Study 1: Efficacy Against MRSA Biofilms

A study evaluated the compound's ability to inhibit Methicillin-resistant Staphylococcus aureus (MRSA) biofilms. The results indicated that it effectively reduced biofilm formation at concentrations ranging from 0.007 to 0.03 mg/mL, achieving a biofilm inhibition percentage (BI) of approximately 70% .

Case Study 2: Antifungal Properties

In another investigation, the compound was tested against various Candida strains in both planktonic and sessile forms. It exhibited a notable reduction in biofilm viability, outperforming established antifungal treatments .

The proposed mechanism involves interaction with bacterial ribosomes, leading to inhibition of protein synthesis. Additionally, the sulfonyl group is believed to enhance binding affinity to target enzymes involved in cell wall synthesis .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-25-19-6-8-20(9-7-19)26(23,24)22-12-10-21(11-13-22)18-14-16-4-2-3-5-17(16)15-18/h2-9,18H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOXYTRJTLBXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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